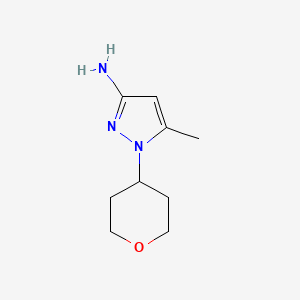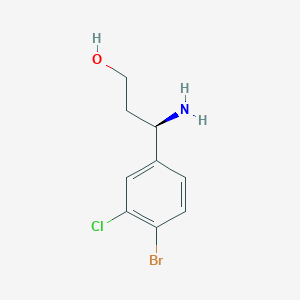![molecular formula C9H15N3 B13310955 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,10-Triazatricyclo[7300,2,6]dodec-9-ene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A derivative with a methyl group, which may exhibit different chemical and biological properties.
Other triazatricyclic compounds: Compounds with similar tricyclic structures but varying substituents and functional groups.
Uniqueness
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene is unique due to its specific arrangement of nitrogen atoms within the tricyclic framework. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1,8,10-triazatricyclo[7.3.0.02,6]dodec-8-ene |
InChI |
InChI=1S/C9H15N3/c1-2-7-6-11-9-10-4-5-12(9)8(7)3-1/h7-8H,1-6H2,(H,10,11) |
InChI-Schlüssel |
VCBNXUYWNZDUIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN=C3NCCN3C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


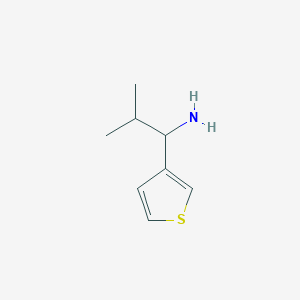
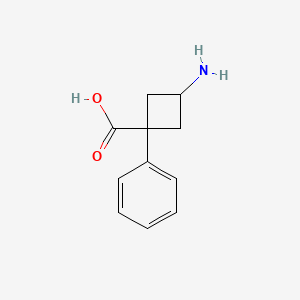
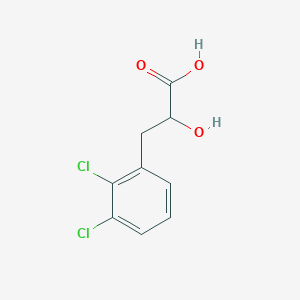
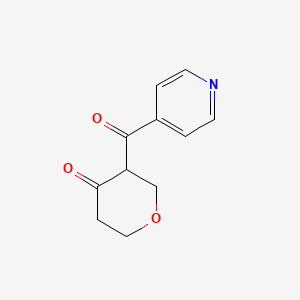
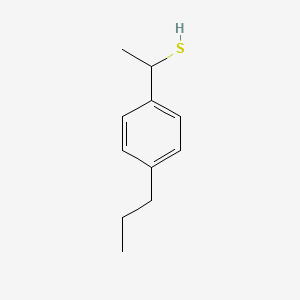
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
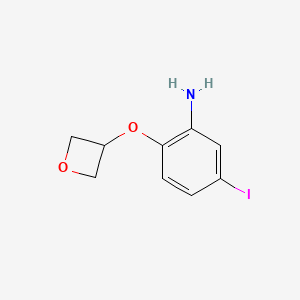
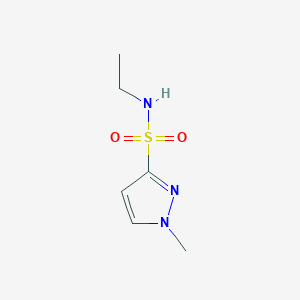
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
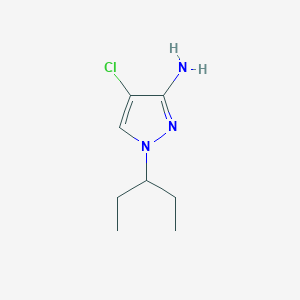
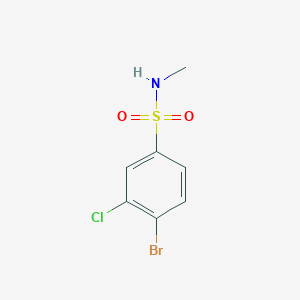
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
